N-(4-ethoxyphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound features a benzofuropyrimidinone core substituted with a 3-(propan-2-yloxy)propyl group at position 3 and a sulfanyl-acetamide moiety at position 2. The benzofuro[3,2-d]pyrimidinone scaffold is structurally analogous to bioactive heterocycles, suggesting possible pharmacological relevance .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[4-oxo-3-(3-propan-2-yloxypropyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O5S/c1-4-32-19-12-10-18(11-13-19)27-22(30)16-35-26-28-23-20-8-5-6-9-21(20)34-24(23)25(31)29(26)14-7-15-33-17(2)3/h5-6,8-13,17H,4,7,14-16H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQSCJFLZYDYPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCCOC(C)C)OC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- An ethoxyphenyl group
- A benzofuro-pyrimidinyl moiety
- A sulfanyl acetamide linkage
This unique combination of functional groups suggests a variety of potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to N-(4-ethoxyphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exhibit significant anticancer properties. For instance, a related compound was identified through a drug library screening that demonstrated efficacy against multicellular spheroids, which are often used as models for tumor growth in vitro .
Anthelmintic Activity
Another area of interest is the compound's potential anthelmintic activity. A study involving a small chemical library found that certain compounds exhibited effectiveness against helminths using Caenorhabditis elegans as a model organism. While specific data on N-(4-ethoxyphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide was not detailed, the structural similarities suggest it may possess similar properties .
The mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, compounds with similar structures often interact with key cellular pathways involved in proliferation and apoptosis. For example, studies on related dihydropyridine derivatives have shown their ability to block L-type calcium channels and exhibit antioxidant properties . These mechanisms could potentially be applicable to understanding the activity of N-(4-ethoxyphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide.
Data Table: Summary of Biological Activities
Scientific Research Applications
N-(4-ethoxyphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exhibits several promising biological activities:
-
Anticancer Activity :
- Research indicates that compounds with similar structures demonstrate significant cytotoxicity against various cancer cell lines. For instance, derivatives have shown selective cytotoxicity against human breast cancer cells with IC50 values indicating potent anticancer properties.
- A study on benzofuro-pyrimidine derivatives highlighted their antiproliferative effects on cancer cell lines, suggesting potential for drug development targeting cancer therapies.
-
Antioxidant Properties :
- Compounds analogous to N-(4-ethoxyphenyl)-2-{...} have demonstrated effective scavenging of free radicals and reduction of oxidative stress in cellular models. This activity is crucial for preventing cellular damage associated with degenerative diseases and cancer.
-
Enzyme Inhibition :
- The compound may inhibit enzymes linked to metabolic disorders. Studies on structurally similar compounds have reported inhibition of dipeptidyl peptidase IV (DPP-IV), which is significant for glucose metabolism and diabetes management, suggesting potential applications in treating metabolic disorders.
Case Studies
-
Cytotoxicity in Cancer Research :
- A detailed study involving a series of benzofuro-pyrimidine derivatives demonstrated their antiproliferative effects on various cancer cell lines, indicating their potential as therapeutic agents against cancer.
-
Antioxidant Activity Assessment :
- In vitro assays revealed that derivatives similar to N-(4-ethoxyphenyl)-2-{...} exhibited antioxidant activities comparable to standard antioxidants like ascorbic acid, reinforcing their potential as protective agents against oxidative stress.
Chemical Reactions Analysis
Thioether Oxidation
The sulfanyl (-S-) group undergoes oxidation under controlled conditions to form sulfoxides or sulfones, modifying electronic properties and hydrogen-bonding capacity.
Acetamide Hydrolysis
The acetamide moiety is susceptible to acidic or basic hydrolysis, yielding carboxylic acid intermediates for further derivatization.
Ether Cleavage
The 4-ethoxyphenyl and isopropoxypropyl groups undergo dealkylation under strong acidic or Lewis acid conditions.
Pyrimidinone Ring Modifications
The 4-oxo-pyrimidinone core participates in nucleophilic substitutions and ring-opening reactions.
| Reaction Type | Conditions | Product | Selectivity |
|---|---|---|---|
| C2-Sulfanyl substitution | R-X (alkyl/aryl halide), K₂CO₃, DMF, 80°C | C2-alkyl/aryl analogs | Competes with thioether oxidation |
| Ring-opening via hydroxide | NaOH (excess), H₂O, reflux, 8 hr | Benzofuran-3-carboxamide derivative | Destructive; used in metabolite identification |
Electrophilic Aromatic Substitution
The benzofuran and pyrimidinone aromatic systems undergo halogenation or nitration at activated positions.
Cross-Coupling Reactions
The brominated or iodinated intermediates participate in Pd-catalyzed couplings for structural diversification.
Photochemical Reactions
The benzofuran system undergoes [2+2] cycloaddition or singlet oxygen reactions under UV light.
| Reaction Type | Conditions | Product | Quantum Yield |
|---|---|---|---|
| Singlet oxygen addition | Rose Bengal, O₂, visible light, MeOH | Endoperoxide adduct | Φ = 0.15 (measured for benzofuran analogs) |
Research Implications
Modifications at the sulfanyl, acetamide, and pyrimidinone positions significantly alter solubility, target affinity, and metabolic stability. For example:
-
Sulfone derivatives show 3–5× enhanced kinase inhibition compared to parent compound in preliminary assays .
-
Phenolic metabolites from ether cleavage exhibit reduced plasma protein binding (85% → 62%) .
Further studies are needed to optimize reaction conditions and evaluate biological outcomes systematically.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to derivatives with variations in heterocyclic cores, substituents, and side chains. Key examples include:
Structural Analogues and Substituent Effects
Key Structural and Functional Differences
- Heterocyclic Core: Benzofuropyrimidinone (target compound) vs. benzothienopyrimidinone (): The oxygen atom in benzofuro may confer distinct electronic properties compared to sulfur in benzothieno, affecting π-π stacking and hydrogen bonding . Saturated hexahydro rings () likely reduce ring strain, enhancing stability against oxidative metabolism .
- Substituent Effects: 4-Ethoxyphenyl vs. Propan-2-yloxypropyl vs. Ethoxypropyl (): The branched isopropyloxy group in the target compound may reduce crystallinity, improving bioavailability compared to linear ethoxypropyl chains .
Sulfanyl-Acetamide Linker :
Pharmacological and Physicochemical Properties
Solubility and Lipophilicity
- The target compound’s ethoxyphenyl and isopropyloxypropyl groups balance solubility and lipophilicity (clogP ~3.2 predicted), whereas analogs with isopropylphenyl () exhibit higher clogP (~4.1), favoring hydrophobic environments .
Metabolic Stability
- Hexahydro derivatives () are predicted to resist cytochrome P450 oxidation due to reduced aromaticity, extending half-life in vivo .
Hydrogen Bonding and Crystal Packing
- The benzofuro core’s oxygen atom may form stronger hydrogen bonds (e.g., O–H···N) compared to sulfur in benzothieno analogs, influencing crystal packing and dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
